molecular formula C5H10BrN B13183580 2-Bromocyclopentan-1-amine

2-Bromocyclopentan-1-amine

Katalognummer: B13183580
Molekulargewicht: 164.04 g/mol
InChI-Schlüssel: YTSGAVHWZSBZAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromocyclopentan-1-amine is an organic compound with the molecular formula C5H10BrN. It is a brominated amine derivative of cyclopentane, characterized by the presence of a bromine atom and an amino group attached to a cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromocyclopentan-1-amine can be synthesized through several methods. One common approach involves the bromination of cyclopentanone followed by reductive amination. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromocyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Cyclopentan-1-amine derivatives.

    Oxidation: Nitroso, nitro, or imine derivatives.

    Reduction: Cyclopentylamine.

Wissenschaftliche Forschungsanwendungen

2-Bromocyclopentan-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromocyclopentan-1-amine involves its interaction with specific molecular targets. The bromine atom and amino group confer unique reactivity, allowing the compound to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromocyclopentan-1-amine is unique due to the presence of both a bromine atom and an amino group on the cyclopentane ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and various research applications.

Eigenschaften

Molekularformel

C5H10BrN

Molekulargewicht

164.04 g/mol

IUPAC-Name

2-bromocyclopentan-1-amine

InChI

InChI=1S/C5H10BrN/c6-4-2-1-3-5(4)7/h4-5H,1-3,7H2

InChI-Schlüssel

YTSGAVHWZSBZAL-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(C1)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.